molecular formula C6H11NO2 B130094 (R)-(-)-Vigabatrin CAS No. 77162-51-7

(R)-(-)-Vigabatrin

Cat. No.: B130094
CAS No.: 77162-51-7
M. Wt: 129.16 g/mol
InChI Key: PJDFLNIOAUIZSL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-Vigabatrin is one of the two enantiomers that constitute the anticonvulsant drug vigabatrin, which is used as a racemic mixture . The compound is an analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system . Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA catabolism . This inhibition leads to increased levels of GABA in the brain, thereby enhancing inhibitory neurotransmission and suppressing seizure activity . It is important to note that the (S)-(+)-enantiomer is considered the pharmacologically active form responsible for inhibiting GABA-T . Consequently, this compound serves as a critical analytical reference standard and a vital tool compound for researchers. Its applications include studying the stereospecificity of vigabatrin's mechanism of action, investigating the pharmacokinetics of individual enantiomers, and exploring potential differential biological effects or roles in metabolic pathways. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227925
Record name (R)-(-)-Vigabatrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77162-51-7
Record name (R)-Vigabatrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77162-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-Vigabatrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-Vigabatrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R (-)-γ-Vinyl-gaba
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIGABATRIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN92S847A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Neurobiology of Vigabatrin S Action

Primary Mechanism: Irreversible Inhibition of Gamma-Aminobutyric Acid Transaminase (GABA-T)

The principal and well-established mechanism of action for (R)-(-)-Vigabatrin is the selective and irreversible inhibition of gamma-aminobutyric acid transaminase (GABA-T). neupsykey.compatsnap.compediatriconcall.com GABA-T is the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. patsnap.commedcraveonline.com By acting as a "suicide" inhibitor, vigabatrin (B1682217) binds to GABA-T and becomes catalytically activated, leading to the formation of a covalent bond that permanently inactivates the enzyme. This inhibition is highly specific to GABA-T, with minimal impact on other neurotransmitter systems. medcraveonline.comcaymanchem.com

Consequent Elevation of Brain GABA Concentrations

The irreversible inhibition of GABA-T by this compound leads to a significant and sustained increase in the concentration of GABA in the brain. patsnap.commedcraveonline.complos.orgd-nb.info Studies have demonstrated that vigabatrin can cause a two- to three-fold increase in GABA levels in both cerebrospinal fluid (CSF) and brain tissues. neupsykey.com In some animal models, brain GABA levels have been shown to increase by as much as tenfold. medcraveonline.com This elevation of the brain's primary inhibitory neurotransmitter is believed to be the cornerstone of vigabatrin's anticonvulsant properties. patsnap.com

Research using 1H spectroscopy in patients has confirmed that brain GABA levels are elevated approximately twofold in those taking vigabatrin compared to individuals not on the medication. nih.govneurology.org Serial measurements have indicated that brain GABA concentrations rise in proportion to the vigabatrin dose up to a certain point. nih.govneurology.org

Table 1: Effect of Vigabatrin on GABA Concentrations

Biological Sample Observed Effect Reference
Brain Tissue (Animal) Up to 10-fold increase medcraveonline.com
Brain Tissue (Human) Two- to three-fold increase neupsykey.com
Cerebrospinal Fluid (Human) Two- to three-fold increase neupsykey.com
Occipital Lobe (Human) Approximately twofold increase nih.govneurology.org

Duration of Anticonvulsant Effect and GABA-T Regeneration

Due to the irreversible nature of GABA-T inhibition, the duration of this compound's anticonvulsant effect is not directly dependent on the rate of the drug's elimination from the body. drugbank.com Instead, the therapeutic effect persists until the inactivated GABA-T is replaced by the synthesis of new enzyme molecules. drugbank.comnih.gov Studies have shown that the resynthesis of GABA-T to its maximum activity level can take approximately six days after the withdrawal of vigabatrin. nih.gov This extended duration of action allows for a sustained therapeutic effect. neupsykey.comnih.gov For instance, the seizure protection provided by a single injection of vigabatrin into the substantia nigra of rats has been observed to last for as long as 72 hours. neupsykey.com

Differential Modulation of GABAergic Systems

Influence on Glial GABA Uptake and Neuronal GABA Release

This compound's influence extends to the cellular mechanisms of GABA transport. The elevated intracellular GABA concentrations resulting from GABA-T inhibition can lead to the reversal of the GABA transporter (GAT). uiowa.edujneurosci.org This reversal causes non-vesicular release of GABA from both neurons and glial cells into the extracellular space, further contributing to the increase in ambient GABA and tonic inhibition. uiowa.edujneurosci.org Studies in cultured astrocytes and neurons have shown a preferential inhibition of neuronal GABA-T by vigabatrin. nih.gov Furthermore, at clinically relevant concentrations, vigabatrin has been observed to cause a significant increase in the release of endogenous GABA from cultured GABAergic neurons. nih.govcapes.gov.br

Exploration of Secondary and Novel Mechanistic Pathways

While the primary mechanism of this compound is well-defined, research has begun to explore potential secondary and novel pathways that may contribute to its therapeutic effects. One such area of investigation is the mammalian target of rapamycin (B549165) (mTOR) pathway. plos.orgspringerpub.com In a mouse model of Tuberous Sclerosis Complex (TSC), a genetic disorder often associated with epilepsy, vigabatrin was found to not only increase brain GABA levels but also to partially inhibit the mTOR pathway activity. plos.org This finding suggests a potential novel mechanism of action that may account for the specific efficacy of vigabatrin in this particular condition. plos.orgspringerpub.com

Additionally, some studies suggest that vigabatrin may have an influence on other amino acids and neurotransmitters, particularly at higher doses. neupsykey.com For example, an increase in brain β-alanine has been demonstrated. neupsykey.com However, the primary and most significant action remains the irreversible inhibition of GABA-T and the subsequent elevation of brain GABA levels. neupsykey.compatsnap.commedcraveonline.com

Inhibition of mTOR Pathway Activity, particularly in Tuberous Sclerosis Complex Models

Tuberous Sclerosis Complex is a genetic disorder resulting from mutations in the TSC1 or TSC2 genes, leading to hyperactivation of the mammalian target of rapamycin (mTOR) pathway. mdpi.comfrontiersin.org This pathway is a central regulator of cell growth, proliferation, and survival. While vigabatrin is highly effective for seizures associated with TSC, its mechanism was thought to be solely related to GABAergic enhancement. nih.govresearchgate.net However, studies have revealed a novel mechanism of action involving the mTOR pathway. nih.gov

In a mouse model of TSC, vigabatrin was found to not only increase brain GABA levels and inhibit seizures but also to partially inhibit the activity of the mTOR pathway. nih.govresearchgate.netnih.gov This inhibitory effect was observed in vivo in the brains of TSC model mice and also in cultured astrocytes from both knockout and control mice. nih.govresearchgate.netnih.gov The inhibition of the mTOR pathway by vigabatrin may contribute to its unique efficacy in treating seizures in TSC patients. mdpi.comnih.gov This dual action, enhancing GABAergic inhibition and dampening mTOR hyperactivation, presents a multifaceted approach to seizure control in this specific genetic epilepsy. nih.gov

Table 1: Research Findings on Vigabatrin and the mTOR Pathway in a Tuberous Sclerosis Complex Mouse Model

FindingObservationReference
Seizure Inhibition Vigabatrin effectively inhibited seizures in the TSC mouse model. nih.govresearchgate.net
GABA Level Increase A modest increase in brain GABA levels was observed following vigabatrin treatment. nih.govresearchgate.netnih.gov
mTOR Pathway Inhibition Vigabatrin partially inhibited mTOR pathway activity in the brains of TSC model mice and in cultured astrocytes. mdpi.comnih.govresearchgate.netnih.gov
Glial Proliferation A reduction in glial proliferation was noted in the knockout mice treated with vigabatrin. nih.govresearchgate.netnih.gov

Interactions with Glutamate (B1630785) and Glutamine Metabolism

The elevation of GABA levels by vigabatrin has downstream effects on the interconnected metabolism of glutamate and glutamine. The glutamate-glutamine cycle is a critical process for maintaining the supply of glutamate, the primary excitatory neurotransmitter, and GABA. wikipedia.org In this cycle, astrocytes take up glutamate from the synapse and convert it to glutamine, which is then transported back to neurons to be converted back into glutamate or GABA. wikipedia.org

Table 2: Effects of Vigabatrin on Neurotransmitter and Metabolite Levels in the Human Brain (Occipital Lobe)

CompoundChange in Patients on VigabatrinReference
GABA Increased nih.gov
Glutamine Increased nih.gov
Glutamate Decreased nih.gov

Allosteric Modulation of GABA-A Receptors by Steroids in Conjunction with Vigabatrin

GABA-A receptors, the primary targets for GABA's inhibitory action, are complex ion channels with multiple allosteric binding sites. springermedizin.denih.gov These sites can be modulated by various molecules, including benzodiazepines, barbiturates, and neuroactive steroids, which can enhance the receptor's response to GABA. mdpi.comthieme-connect.com Neurosteroids, such as allopregnanolone (B1667786) and tetrahydrodeoxycorticosterone, are positive allosteric modulators of GABA-A receptors, meaning they bind to a site distinct from the GABA binding site and increase the receptor's affinity for GABA, thereby potentiating its inhibitory effect. nih.gov

Preclinical Investigation of Vigabatrin

Efficacy Assessment in Animal Models of Epilepsy

The anticonvulsant properties of vigabatrin (B1682217) have been demonstrated across various animal models of epilepsy, targeting different seizure types and underlying pathologies.

Vigabatrin has shown significant efficacy in reducing seizure frequency in several key preclinical models. In a mouse model of Tuberous Sclerosis Complex (TSC), a genetic disorder that often leads to intractable epilepsy, treatment with vigabatrin almost completely suppressed the development of seizures. hres.cafda.gov The compound has also been found to be effective in the tetrodotoxin (B1210768) (TTX) model of infantile spasms, where it not only suppressed the spasms but also abolished the associated hypsarrhythmia, an abnormal interictal EEG pattern. researchgate.net

Further studies have demonstrated vigabatrin's broad-spectrum anticonvulsant activity. researchgate.net It has been shown to be effective against seizures induced by pentylenetetrazol (PTZ) and in the amygdala-kindled rat model, which represents focal seizures that can secondarily generalize. researchgate.net In a mouse model of mesial temporal lobe epilepsy (MTLE), vigabatrin was also effective in suppressing hippocampal paroxysmal discharges in a dose-dependent manner. researchgate.net However, its efficacy can be model-dependent, as it is reportedly inactive in the maximal electroshock (MES) seizure model, which is a common screening tool for drugs targeting generalized tonic-clonic seizures. mdpi.com In the lethargic (lh/lh) mouse model of absence seizures, vigabatrin was found to significantly increase seizure frequency and duration, suggesting a potential pro-absence effect in this specific model. nih.gov

Table 1: Efficacy of Vigabatrin in Animal Models of Epilepsy

Animal Model Seizure Type/Pathology Outcome
Tuberous Sclerosis Complex (TSC) Mouse Model Spontaneous, progressive seizures Almost completely suppressed seizure development. hres.cafda.gov
Tetrodotoxin (TTX) Rat Model Infantile spasms Suppressed spasms and abolished hypsarrhythmia. researchgate.net
Pentylenetetrazol (PTZ) Induced Seizures Generalized seizures Demonstrated anticonvulsant effect. researchgate.net
Amygdala-Kindled Rat Model Focal seizures Demonstrated anticonvulsant effect. researchgate.net
Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model Focal seizures Dose-dependent suppression of hippocampal paroxysmal discharges. researchgate.net
Maximal Electroshock (MES) Seizure Model Generalized tonic-clonic seizures Inactive. mdpi.com
Lethargic (lh/lh) Mouse Model Absence seizures Significantly increased seizure frequency and duration. nih.gov

Comparative studies have been conducted to position vigabatrin's efficacy relative to other established antiepileptic drugs (AEDs). In a mouse model of Tuberous Sclerosis Complex, the efficacy of vigabatrin was found to be comparatively better than that of standard antiseizure medications like phenytoin (B1677684) and phenobarbital (B1680315). plos.org While phenytoin and phenobarbital reduced seizure frequency by 55–68%, vigabatrin demonstrated a more robust effect. plos.org

In the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy, vigabatrin was compared with a panel of other AEDs. researchgate.net The study found that drugs facilitating GABAergic transmission, including vigabatrin and diazepam, were highly effective at doses devoid of obvious behavioral side effects. researchgate.net In contrast, drugs like valproate, carbamazepine (B1668303), and lamotrigine (B1674446) suppressed seizures but also induced behavioral or EEG changes. researchgate.net Levetiracetam and pregabalin (B1679071) were effective only at high doses. researchgate.net

However, in models of absence seizures, such as the lethargic (lh/lh) mouse, vigabatrin showed a pro-absence effect, in contrast to lamotrigine which significantly reduced seizure frequency. nih.gov This highlights the differential efficacy of vigabatrin depending on the seizure type and underlying neural circuitry. Studies in drug-resistant animal models have also been undertaken, showing that some models exhibit resistance to multiple AEDs, including vigabatrin. nih.gov

Table 2: Comparative Efficacy of Vigabatrin with Other AEDs in Animal Models

Animal Model Comparator AEDs Comparative Efficacy of Vigabatrin
Tuberous Sclerosis Complex (TSC) Mouse Model Phenytoin, Phenobarbital Superior efficacy; Phenytoin and Phenobarbital reduced seizure frequency by 55-68%. plos.org
Mesial Temporal Lobe Epilepsy (MTLE) Mouse Model Valproate, Carbamazepine, Lamotrigine, Levetiracetam, Pregabalin, Diazepam, Phenobarbital Highly effective at non-sedating doses, similar to other GABAergic agents. researchgate.net
Lethargic (lh/lh) Mouse Model (Absence Seizures) Lamotrigine, Tiagabine, Gabapentin, Topiramate Increased seizure frequency and duration, in contrast to the anti-absence effect of Lamotrigine. nih.gov

Seizure Frequency Reduction Studies

Neurotoxicity and Safety Profiling in Animal Models

A significant focus of the preclinical investigation of vigabatrin has been the characterization of its neurotoxic effects, particularly on the visual system and brain microstructure.

Preclinical studies identified vigabatrin-induced retinal toxicity as a key safety concern. In albino rats, vigabatrin administration was shown to cause retinal degeneration. springermedizin.de Further research in neonatal rats demonstrated that vigabatrin treatment can trigger damage to cone photoreceptors, disorganization of the photoreceptor layer, gliosis, and loss of retinal ganglion cells. sukl.gov.cznih.gov Studies in C57BL/6J mice also revealed significant alterations in the electroretinogram (ERG) b-wave and oscillatory potentials, along with remodeling of rod and cone bipolar and horizontal cells. arvojournals.org

The mechanism of this retinal toxicity is thought to be related to the accumulation of GABA in retinal cells, particularly Müller cells. springermedizin.descispace.com Vigabatrin has been shown to accumulate in the retina at concentrations much higher than in the brain. arvojournals.orgglobenewswire.combiospace.com Research has also highlighted the role of taurine (B1682933) deficiency in vigabatrin-induced retinal phototoxicity. nih.govscholaris.catscalliance.org Taurine supplementation in neonatal rats was found to partially prevent the retinal lesions and ganglion cell loss caused by vigabatrin. sukl.gov.cznih.gov The damage to the retina in animal models, such as the reduction of the cone b-wave in the ERG of rabbits, has been shown to be irreversible even after discontinuation of the drug. scispace.com

Table 3: Findings on Vigabatrin-Induced Retinal Toxicity in Animal Models

Animal Model Key Findings
Albino and Neonatal Rats Cone photoreceptor damage, disorganization of photoreceptor layer, gliosis, retinal ganglion cell loss. springermedizin.desukl.gov.cznih.gov
C57BL/6J Mice Alterations in ERG b-wave and oscillatory potentials; remodeling of bipolar and horizontal cells; high accumulation of vigabatrin and GABA in the retina. arvojournals.org
Rabbits Irreversible reduction of the cone b-wave in the electroretinogram. scispace.com
Mechanistic Studies (Rats) Association with taurine deficiency; partial prevention of retinal lesions with taurine supplementation. sukl.gov.cznih.gov

A characteristic neurotoxic finding in preclinical studies of vigabatrin is the development of intramyelinic edema (IME), which manifests as microvacuolation in the white matter of the brain. medsafe.govt.nzajnr.orgcapes.gov.br This has been observed in multiple species, including rats, mice, and dogs. medsafe.govt.nzfda.gov The microvacuoles are caused by the separation of the outer lamellar sheath of myelinated fibers. medsafe.govt.nzajnr.org

In rodents, the cerebellum, reticular formation, and thalamus are commonly affected, while in dogs, the columns of the fornix and optic tracts are most prominently involved. hres.ca Histopathological studies have confirmed that these changes are reversible upon discontinuation of vigabatrin administration, although some residual changes like swollen axons have been noted in rats. medsafe.govt.nz In dogs, the onset of IME, observed through MRI changes and histopathology, occurred after 4-5 weeks of treatment and began to decrease after drug discontinuation, with a trend toward reversal by 16 weeks post-treatment. researchgate.net The development of IME in dogs was also correlated with increased latencies in somatosensory and visual evoked potentials. hres.ca It is noteworthy that these effects were not clearly observed in monkeys. fda.govmedsafe.govt.nz

Table 4: Research Findings on Vigabatrin-Induced Intramyelinic Edema

Animal Species Brain Regions Affected Characteristics and Reversibility
Rats, Mice White matter tracts, cerebellum, reticular formation, thalamus. hres.camedsafe.govt.nz Reversible microvacuolation (intramyelinic edema); some residual swollen axons observed in rats after drug withdrawal. medsafe.govt.nz
Dogs Columns of the fornix, optic tracts, thalamus, hypothalamus. hres.caresearchgate.net Reversible intramyelinic edema; correlated with changes in MRI and evoked potentials. hres.caresearchgate.net
Monkeys Equivocal findings; lesions were not clearly noted. fda.govmedsafe.govt.nz No definitive evidence of intramyelinic edema. fda.govmedsafe.govt.nz

Preclinical research has revealed that the developing brain is particularly vulnerable to the neurotoxic effects of vigabatrin. fda.govfrontiersin.org Studies in neonatal and juvenile rats have shown that vigabatrin can cause apoptotic neurodegeneration at plasma concentrations relevant for seizure control in humans. sukl.gov.czfrontiersin.org This effect was also observed with other AEDs, including phenytoin, phenobarbital, diazepam, clonazepam, and valproate. sukl.gov.cz

The pattern of pathology in juvenile animals is distinct from that in adults. fda.gov In juvenile rats, in addition to the white matter lesions seen in adults, lesions were also found in gray matter regions such as the thalamus, midbrain, and hippocampus. hres.cawikidoc.org Furthermore, vigabatrin administration during the neonatal and juvenile periods of development in rats produced decreased myelination and evidence of oligodendrocyte injury. hres.ca Studies in newborn mice treated during periods corresponding to the third trimester of human brain development showed delayed sensory and motor reflexes, reduced mobility, and impaired learning and memory. sukl.gov.cz This increased sensitivity in developing animals occurs at doses lower than those causing neurotoxicity in adult animals. wikidoc.org The no-effect dose for developmental neurotoxicity in juvenile rats was associated with plasma exposures significantly lower than those measured in pediatric patients. sukl.gov.cz

Table 5: Age-Dependent Neurotoxicity of Vigabatrin in Animal Models

Animal Model Age Group Key Neurotoxic Findings
Rats Neonatal/Juvenile Widespread apoptotic neurodegeneration; lesions in both gray and white matter; decreased myelination and oligodendrocyte injury. hres.casukl.gov.czfrontiersin.orgwikidoc.org
Mice Newborn Delayed development of sensory and motor reflexes; reduced mobility; impaired learning and memory. sukl.gov.cz

Hypothesis-Driven Research on Taurine Deficiency and Retinal Toxicity

Preclinical research has explored the hypothesis that taurine deficiency is a key factor in the retinal toxicity observed with vigabatrin treatment. Studies in animal models have demonstrated that vigabatrin administration leads to a significant reduction in plasma taurine levels. nih.govnih.gov In vigabatrin-treated animals, taurine levels were found to be 67% lower than in control animals. nih.govnih.gov This reduction in taurine is believed to contribute to retinal phototoxicity. nih.govnih.gov

Further investigations have shown that taurine supplementation can mitigate the retinal damage caused by vigabatrin. nih.govnih.govolemiss.edu In both rat and mouse models, co-administration of taurine with vigabatrin reduced all aspects of retinal lesions. nih.govnih.gov This protective effect of taurine suggests its crucial role in maintaining retinal health during vigabatrin therapy. olemiss.edu The mechanism is thought to involve taurine's neuroprotective activities, as taurine deficiency is known to cause retinal degeneration. olemiss.edu

Interestingly, the retinal toxicity induced by vigabatrin appears to be light-dependent. nih.govnih.gov Preclinical studies found that keeping vigabatrin-treated animals in darkness prevented the development of retinal lesions. nih.govnih.gov This finding, coupled with the observed taurine deficiency, supports the hypothesis that vigabatrin-induced retinal damage is a form of phototoxicity resulting from insufficient taurine levels. nih.gov In neonatal rats, vigabatrin treatment was shown to cause cone photoreceptor damage and retinal ganglion cell loss, which was partially prevented by taurine supplementation. sukl.gov.cz

The transport of vigabatrin into retinal cells has also been a subject of investigation. In vitro studies using retinal epithelial cells (ARPE-19) have indicated that the Na+/Cl- dependent taurine transporter (TauT) is involved in the retinal uptake of vigabatrin. olemiss.edu This suggests that vigabatrin may compete with taurine for uptake into retinal cells, leading to a localized taurine deficiency.

Table 1: Impact of Vigabatrin on Plasma Taurine Levels and Effect of Taurine Supplementation

Animal ModelVigabatrin Treatment Effect on Plasma TaurineEffect of Taurine Supplementation on Retinal LesionsReference
Rats and Mice67% lower than control animalsReduced all components of retinal lesions nih.govnih.gov
Neonatal RatsNot specifiedPartially prevented retinal lesions and ganglion cell loss sukl.gov.cz

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Models

Enantiomer-Specific Tissue Distribution and Accumulation in Ocular and Brain Regions

Preclinical studies have investigated the distribution of vigabatrin's enantiomers, the pharmacologically active S-(+)-enantiomer and the R-(-)-enantiomer, in various tissues. Research in mice has shown a preferential accumulation of the active S-(+)-enantiomer in the eye and visual cortex. nih.govnih.govresearchgate.net

Following continuous infusion of racemic vigabatrin in mice, the steady-state S/R ratios were highest in the eye, followed by the visual cortex (VC), prefrontal cortex (PFC), liver, and brain. nih.govresearchgate.net Specifically, the S/R ratio in the eye was approximately 5.5, significantly higher than in other tissues. nih.govresearchgate.net The total vigabatrin content was also found to be greater in the eye than in the brain, PFC, and VC at all tested doses. nih.govnih.govresearchgate.net This preferential accumulation of the S-isomer in ocular tissues may offer insights into the mechanisms behind vigabatrin-associated ocular toxicity. nih.govnih.govresearchgate.net

Table 2: Steady-State S/R Ratios of Vigabatrin in Different Tissues of Mice

TissueSteady-State S/R Ratio (mean ± SEM)Reference
Eye5.5 ± 0.2 nih.govresearchgate.net
Visual Cortex (VC)3.9 ± 0.4 nih.govresearchgate.net
Prefrontal Cortex (PFC)3.6 ± 0.3 nih.govresearchgate.net
Liver2.9 ± 0.1 nih.govresearchgate.net
Brain (Total)1.5 ± 0.1 nih.govresearchgate.net

Brain GABA Levels and Seizure Reduction Relationship in Animal Models

Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA-transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA in the brain. neupsykey.comnih.gov Preclinical studies in various animal models of epilepsy have demonstrated a correlation between elevated brain GABA levels and seizure reduction. neupsykey.complos.org

In a mouse model of Tuberous Sclerosis Complex (TSC), treatment with vigabatrin resulted in a modest increase in brain GABA levels and a significant inhibition of seizures. plos.orgresearchgate.net Specifically, vigabatrin treatment led to increased GABA levels in both the neocortex and hippocampus of the TSC model mice. researchgate.net This increase in GABA was associated with an almost complete suppression of seizure development. plos.orgresearchgate.net

The anticonvulsant effect of vigabatrin is believed to be a direct consequence of the local increase in GABA levels. neupsykey.com Studies involving direct injection of vigabatrin into specific brain regions of rats showed that seizure protection was linked to locally increased GABA levels. neupsykey.com The duration of this seizure protection could last as long as 72 hours after a single injection into the substantia nigra, which aligns with the slow recovery rate of GABA-T. neupsykey.com

Vigabatrin has shown efficacy in several animal seizure models, including those induced by bicuculline, strychnine, isoniazid, and in audiogenic and amygdala-kindled seizures. neupsykey.com However, its effectiveness can vary depending on the seizure model. neupsykey.com

Table 3: Effect of Vigabatrin on Brain GABA Levels and Seizures in a Mouse Model of Tuberous Sclerosis Complex

Brain RegionEffect on GABA LevelsEffect on SeizuresReference
NeocortexIncreasedAlmost completely suppressed researchgate.net
HippocampusIncreased researchgate.net

Clinical Research and Therapeutic Efficacy of Vigabatrin

Efficacy in Infantile Spasms (West Syndrome)

(R)-(-)-Vigabatrin has demonstrated significant efficacy in the management of infantile spasms (IS), also known as West Syndrome. Its effectiveness is particularly notable in the subpopulation of infants who have Tuberous Sclerosis Complex (TSC).

Vigabatrin (B1682217) is widely recognized as the first-line monotherapy for infantile spasms in infants with a confirmed diagnosis of Tuberous Sclerosis Complex. japer.innih.govrch.org.au Clinical studies have consistently reported high rates of spasm cessation in this specific patient group. One retrospective study of 25 children with TSC-associated infantile spasms found that vigabatrin was effective in controlling spasms in 84% of patients. japer.inresearchgate.netjaper.in Another study reported an even higher efficacy, with up to 95% of infants with TSC achieving complete cessation of their spasms. nih.gov The response is often rapid, with one study noting that two-thirds of responders showed cessation of spasms within three days. nih.gov

In a study where patients received vigabatrin therapy for 12 months, 56% were classified as complete responders. researchgate.net The pronounced efficacy in this population suggests that the underlying mechanisms of epileptogenesis in TSC may be specifically related to an impairment of GABAergic transmission, which vigabatrin targets. nih.gov

Table 1: Efficacy of Vigabatrin in TSC-Associated Infantile Spasms

Study TypeNumber of PatientsKey FindingCitation
Retrospective Analysis2584% of patients had effective control of infantile spasms. japer.inresearchgate.netjaper.in
Review/Clinical ObservationN/AUp to 95% of infants with TSC had complete spasm cessation. nih.gov
Randomized Trial23 (VGB arm)Two-thirds of responders showed spasm cessation within 3 days. nih.gov
Observational StudyN/A56% of patients were complete responders after 12 months of therapy. researchgate.net

The effectiveness of vigabatrin relative to hormonal therapies like Adrenocorticotropic hormone (ACTH) and corticosteroids has been a key area of clinical investigation. For infantile spasms associated with TSC, vigabatrin is considered more effective than hormonal therapies. nih.govnih.gov A randomized, prospective study directly comparing vigabatrin to ACTH found that vigabatrin was more effective for treating spasms in the context of TSC and other cerebral malformations. nih.gov

Table 2: Comparative Efficacy of Vigabatrin and Hormonal Therapies

TherapyEfficacy in TSC-Associated Infantile SpasmsEfficacy in Non-TSC Infantile SpasmsCitation
Vigabatrin Superior efficacy; considered first-line treatment.Less effective for initial spasm control compared to hormonal therapies. nih.govnih.gov
Hormonal Therapy (ACTH, Corticosteroids) Less effective than vigabatrin.More effective for initial spasm control in several studies. nih.govnih.govfrontiersin.orgnih.gov

The primary goal of treating infantile spasms is to improve long-term neurodevelopmental and epilepsy outcomes. The underlying cause of the spasms is a major prognostic factor. nih.govresearchgate.netresearchgate.net In a long-term follow-up study of 180 patients treated with vigabatrin, 42.2% had an unfavorable intellectual outcome and 42% had ongoing epilepsy. nih.govresearchgate.net However, patients with an idiopathic etiology (no known cause) and normal development before spasm onset had a much better prognosis; these patients were all intellectually normal on follow-up. nih.govresearchgate.net

Studies comparing vigabatrin with hormonal therapies have found no significant differences in long-term developmental outcomes. ucl.ac.uk The International Collaborative Infantile Spasms Study (ICISS) followed patients to 18 months and found that mean developmental scores did not differ significantly between those treated with combination therapy (hormones plus vigabatrin) and hormonal therapy alone. ucl.ac.uk Similarly, a separate long-term outcome study concluded that outcomes for patients treated with vigabatrin were similar to those reported in earlier studies for patients treated with ACTH or corticosteroids. nih.govresearchgate.net The presence of ongoing epilepsy at 18 months was also similar between treatment groups in the ICISS trial. ucl.ac.uk

A pioneering area of research involves the use of vigabatrin as a preventive therapy in infants with TSC who show epileptiform activity on an electroencephalogram (EEG) but have not yet had clinical seizures. The EPISTOP trial was a multicenter study that provided vigabatrin either preventively (at the first sign of EEG abnormalities) or conventionally (after the first seizure). nih.govvigabatrin.org At the 24-month follow-up, the pooled analysis showed that preventive treatment significantly reduced the risk of clinical seizures, drug-resistant epilepsy, and infantile spasms. nih.govvigabatrin.org

A subsequent U.S.-based trial, the PREVeNT study, also investigated this preventive approach. tsa.org.auuab.edunih.govaesnet.org This study confirmed that early treatment with vigabatrin delayed the onset and lowered the incidence of infantile spasms. tsa.org.auuab.eduaesnet.org However, it did not find a significant difference in the incidence of focal seizures or drug-resistant epilepsy at 24 months. uab.edunih.govaesnet.org Furthermore, the PREVeNT trial found that this preventive strategy did not lead to measurable improvements in cognitive outcomes at 2 years of age. tsa.org.auuab.edunih.govaesnet.org

Long-Term Developmental and Epilepsy Outcomes in Pediatric Populations

Efficacy in Refractory Complex Partial Seizures

Vigabatrin is also an established therapeutic option for refractory complex partial seizures, now more formally known as focal impaired awareness seizures.

Vigabatrin is indicated as an adjunctive, or "add-on," therapy for patients whose complex partial seizures are not adequately controlled by other medications. sabril.netresearchgate.netdovepress.comemblemhealth.comviamedica.pl Numerous clinical trials have demonstrated its efficacy in this role. core.ac.uknih.govsemanticscholar.org A double-blind, placebo-controlled study found that 48% of adult patients treated with vigabatrin achieved a 50% or greater reduction in the frequency of complex partial seizures, compared to 26% of placebo-treated patients. researchgate.net Another dose-response study reported that 51% of patients taking a 3 g/day dose and 54% taking a 6 g/day dose were therapeutic successes (≥50% reduction in seizure frequency), compared to just 7% for placebo. nih.gov

A meta-analysis of 11 randomized, double-blind, placebo-controlled trials confirmed these findings, showing that vigabatrin is effective in reducing seizure frequency when used as an add-on therapy for drug-resistant focal epilepsy. researchgate.net The onset of a therapeutic response is generally observed within two weeks of starting treatment. nih.gov

Table 3: Efficacy of Vigabatrin as Adjunctive Therapy for Refractory Complex Partial Seizures

Study TypeKey FindingCitation
Double-blind, placebo-controlled trial48% of patients on vigabatrin had a ≥50% reduction in seizure frequency vs. 26% on placebo. researchgate.net
Dose-response study51-54% of patients on 3-6 g/day of vigabatrin had a ≥50% reduction in seizure frequency vs. 7% on placebo. nih.gov
Meta-analysis of 11 RCTsConfirmed vigabatrin's efficacy in reducing seizure frequency as an add-on therapy. researchgate.net
Open clinical trial57% of 14 patients showed a decrease in seizure frequency by more than 50%. koreamed.org

Efficacy as Monotherapy in Specific Cohorts

This compound has been extensively studied as a monotherapy in specific patient populations, particularly for the treatment of infantile spasms (IS), also known as West syndrome, and in certain cases of refractory epilepsy.

Clinical trials have shown varying but generally positive outcomes. For instance, in a randomized, placebo-controlled study, there was a 78% average reduction in spasms in the vigabatrin-treated group compared to a 26% reduction in the placebo group within the first five days. cochrane.org At the end of a 24-week period in the same study, 15 out of 40 patients were spasm-free on vigabatrin monotherapy. cochrane.org

For refractory epilepsy in pediatric patients, the efficacy of vigabatrin as a monotherapy is less established, as it is more commonly used as an adjunctive therapy. medlink.com However, in a study of pediatric patients with intractable epilepsy, a small number of patients (2.7%) were maintained on vigabatrin monotherapy, with one showing improved seizure control. medlink.com

Table 1: Efficacy of Vigabatrin Monotherapy in Infantile Spasms
Study/AnalysisPatient CohortKey Efficacy FindingCitation
Chiron et al.Symptomatic IS due to Tuberous Sclerosis100% spasm cessation with vigabatrin vs. hydrocortisone. medcraveonline.com
European Retrospective SurveyInfantile Spasms (Cryptogenic and Symptomatic)69% spasm cessation in cryptogenic cases; 60% in symptomatic (non-TS). cochrane.org
Appleton et al.Infantile Spasms78% average reduction in spasms vs. 26% with placebo in the initial phase. cochrane.org
Comparative Study vs. ACTHInfantile SpasmsComplete remission in 68.7% of patients on vigabatrin. psychiatryonline.org

Research on Efficacy in Other Epileptic Syndromes and Conditions

Vigabatrin has been evaluated as an adjunctive therapy for drug-resistant focal epilepsy. A Cochrane review of 11 clinical trials involving 756 individuals found that patients receiving vigabatrin were two to three times more likely to experience a 50% or greater reduction in seizure frequency compared to those on placebo. cochrane.orgnih.gov In these studies, which included patients aged 10 to 64 years, responder rates (≥50% seizure reduction) for vigabatrin were around 48%, compared to 26% for placebo. nih.gov

While primarily studied as an add-on treatment, some research has compared vigabatrin monotherapy to other antiepileptic drugs for newly diagnosed focal epilepsy. These studies suggest that while vigabatrin may be less effective than carbamazepine (B1668303) in achieving seizure freedom, it is often better tolerated. nih.gov For instance, one study reported seizure freedom in 32% of the vigabatrin group versus 52% for the carbamazepine group. nih.gov

In pediatric patients with refractory partial seizures, vigabatrin has also shown effectiveness. A clinical trial with 73 children demonstrated that vigabatrin could be a suitable therapy for partial epilepsies that are resistant to other treatments. nih.gov

Table 2: Efficacy of Vigabatrin in Focal Epilepsy (Adjunctive Therapy)
Study/AnalysisPatient CohortKey Efficacy FindingCitation
Cochrane Review (11 trials)Drug-resistant focal epilepsy2-3 times more likely to have ≥50% seizure reduction vs. placebo. cochrane.orgnih.gov
Multicenter Study (2000)Adults with refractory partial seizures48% of vigabatrin group achieved ≥50% seizure reduction vs. 26% of placebo group. nih.gov
Guberman et al.Adults with resistant partial seizures58% of patients achieved >50% reduction in daily seizure frequency. nih.gov

Succinic semialdehyde dehydrogenase deficiency is a rare inborn error of GABA metabolism, leading to the accumulation of gamma-hydroxybutyric acid (GHB). medlink.comnih.gov Vigabatrin, an irreversible inhibitor of GABA-transaminase, is used with the therapeutic goal of reducing the production of GHB. medlink.com

Research has shown that vigabatrin therapy can lead to a significant reduction of GHB concentrations in urine and cerebrospinal fluid. nih.gov However, the clinical response in patients with SSADHD has been inconsistent. medlink.comresearchgate.net Some case studies have reported improvements in communicative skills and other clinical symptoms, which appear to correlate with the reduction in GHB levels. nih.gov Conversely, other reports indicate little to no efficacy in some patients, with mixed results in terms of seizure control and behavioral symptoms. nih.govresearchgate.net Therefore, while vigabatrin has a clear biochemical effect in SSADHD, its clinical efficacy remains variable. frontiersin.org

Preclinical studies in animal models suggested that by increasing GABA levels in the brain, vigabatrin could attenuate the reinforcing effects of drugs like cocaine. researchgate.net This led to clinical research exploring its potential for treating substance dependence.

A significant randomized, double-blind, placebo-controlled trial was conducted with cocaine-dependent individuals. psychiatryonline.org The study found that a substantially higher percentage of participants receiving vigabatrin achieved full abstinence from cocaine compared to the placebo group (28.0% vs. 7.5%). psychiatryonline.org Furthermore, among participants who also used alcohol, vigabatrin was associated with a higher rate of alcohol abstinence. psychiatryonline.org These findings suggest that vigabatrin may be a promising pharmacotherapy for cocaine dependence. mdpi.com However, some reviews have noted that the evidence for its use in cocaine dependence is not definitively established. medcraveonline.com

The investigation of vigabatrin for Tourette's disorder is in its early stages. The rationale for its use is based on the role of GABAergic dysfunction in the pathophysiology of tics. google.com

An early report on four patients with treatment-refractory Tourette's showed that one patient experienced a clinically significant reduction in tics, while two others had a more modest reduction of approximately 25% without subjective improvement. nih.gov A proof-of-concept, open-label study was designed to systematically gather data on the dosing, safety, and efficacy of vigabatrin in reducing tics in adults with treatment-refractory Tourette's. google.comveeva.com The available information indicates that further research is necessary to establish the efficacy of vigabatrin in this condition. nih.gov

Adverse Effects and Neurotoxicity Research Associated with Vigabatrin

Ocular Toxicity: Vigabatrin-Associated Visual Field Defects (VAVFD)

A primary concern with vigabatrin (B1682217) therapy is the high rate of irreversible, bilateral concentric visual field constriction, known as Vigabatrin-Associated Visual Field Defects (VAVFD). tscalliance.orgmedsafe.govt.nz This condition affects peripheral vision while typically sparing central visual acuity. medsafe.govt.nz

Pathophysiological Underpinnings of Retinal Degeneration

The precise mechanism of vigabatrin-induced retinal toxicity is not fully understood, but research points to several contributing factors. researchgate.net A leading hypothesis centers on the elevation of GABA levels in the retina due to the inhibition of GABA-T. cambridge.orgmdpi.com This accumulation is thought to be toxic to retinal cells. Studies in neonatal rats suggest vigabatrin treatment can trigger cone photoreceptor damage, disorganization of the photoreceptor layer, and retinal ganglion cell loss. sukl.gov.cz

Another area of investigation involves taurine (B1682933), an amino acid crucial for retinal health. Some research suggests that vigabatrin-induced cone damage may be due to a taurine deficiency and that taurine supplementation can partially prevent retinal lesions in animal models. sukl.gov.cz Other proposed mechanisms include impaired autophagy, a cellular self-cleaning process, due to dysregulation of the mTOR pathway from aberrant GABA levels. mdpi.com

Longitudinal Studies and Prevalence Rates of VAVFD

Longitudinal studies have been essential in understanding the prevalence and progression of VAVFD. The risk of developing these visual field defects is significant and well-documented. A systematic review estimated the prevalence of VAVFD to be higher in adults, at approximately 52%, compared to 34% in school-age children. researchgate.net Some reports indicate a prevalence of around 30% among all users. medsafe.govt.nz

The onset of VAVFD can be insidious, as many patients are asymptomatic, especially in the early stages. tscalliance.orgmedsafe.govt.nz Long-term studies show that the damage is irreversible and may progress even after vigabatrin is discontinued. medsafe.govt.nz One 10-year follow-up study of patients continuing vigabatrin therapy found that the prevalence of VAVFL increased from 64% at the initial test to 93% at the final test, suggesting that the visual field loss progresses with continued exposure. epilepsysociety.org.uk

Table 1: Prevalence of Vigabatrin-Associated Visual Field Defects (VAVFD)

Population GroupEstimated PrevalenceNoteworthy Findings
Adults ~52% researchgate.netHigher prevalence compared to pediatric populations.
School-Age Children ~34% researchgate.netRisk is substantial, though lower than in adults.
All Users (General) ~30-45% medsafe.govt.nzepilepsysociety.org.ukHigh rate of asymptomatic cases, highlighting the need for active monitoring. medsafe.govt.nz

Identification of Risk Factors for VAVFD (e.g., Exposure Duration, Age)

Research has identified several key risk factors for developing VAVFD. The most significant of these is the cumulative exposure to vigabatrin, which includes both the total dose and, more critically, the duration of treatment. researchgate.net Longer treatment duration is strongly correlated with an increased risk of developing visual field defects. researchgate.net One study found that the risk of VAVFD rose to 31% in children whose treatment exceeded 12 months. researchgate.net

Increasing age is also considered a main risk factor. researchgate.net However, the developing visual system of infants is also vulnerable. sukl.gov.cz While some early studies suggested a lower risk in infants, later research has affirmed that longer exposure duration increases the risk regardless of age at onset. researchgate.net Renal impairment may also be a contributing factor, as it can affect the clearance of the drug from the body. researchgate.net

Table 2: Key Risk Factors for VAVFD

Risk FactorDescription of Impact
Cumulative Exposure The total dose and particularly the duration of vigabatrin therapy are the most critical predictors of VAVFD. researchgate.net
Age Advancing age is associated with a higher risk, although prolonged exposure is a key factor across all age groups. researchgate.netresearchgate.net
Renal Impairment May increase risk due to reduced drug clearance. researchgate.net

Research into Monitoring Strategies and Early Detection

Due to the irreversible nature of VAVFD, early detection is crucial. The standard for monitoring is regular visual field testing, such as Goldmann or Octopus perimetry. researchgate.net For adults and older children who can cooperate with testing, baseline and periodic follow-up examinations (e.g., every 6 months) are recommended. medsafe.govt.nz

Monitoring is more challenging in infants and non-cooperative individuals. Research has focused on objective measures like electroretinography (ERG), which can detect retinal dysfunction, and optical coherence tomography (OCT), which can identify structural changes like retinal nerve fiber layer (RNFL) thinning. researchgate.netresearchgate.net A thinner temporal RNFL has been observed in children with VAVFD. researchgate.net These technologies may help identify infants who are most vulnerable to vigabatrin's adverse effects. researchgate.net

Central Nervous System (CNS) Neurotoxicity

Beyond the eye, vigabatrin can cause neurotoxic effects in the brain, identifiable through magnetic resonance imaging (MRI).

Vigabatrin-Associated Brain Abnormalities on MRI (VABAM)

Vigabatrin-Associated Brain Abnormalities on MRI (VABAM) are a known complication, particularly in infants undergoing treatment. researchgate.netaesnet.org These abnormalities present as characteristic, reversible T2 hyperintense signal changes on MRI scans. aesnet.orgradiopaedia.org The affected regions are typically bilateral and symmetric, involving deep gray matter structures such as the thalami, basal ganglia (specifically the globi pallidi), dentate nuclei of the cerebellum, and the brainstem. bioengineer.orgradiopaedia.org

The underlying cause of VABAM is believed to be cytotoxic edema resulting from the accumulation of GABA, which may disrupt osmotic balance and mitochondrial function. bioengineer.org In many cases, these MRI changes are asymptomatic and transient, often resolving after vigabatrin treatment is stopped. radiopaedia.orgescholarship.org However, there are rare reports of VABAM associated with clinical symptoms like movement disorders. aesnet.org The risk of developing asymptomatic VABAM appears to be dose-dependent, with higher peak dosages increasing the risk. escholarship.org Younger age at the start of therapy has also been identified as a significant predictor. bioengineer.org

Association with Simultaneous Hormonal Therapy

Behavioral and Psychiatric Manifestations (e.g., Agitation, Depression, Psychosis)

Vigabatrin therapy has been associated with a range of behavioral and psychiatric side effects. cambridge.orgnih.gov These can include agitation, depression, and in some cases, psychosis. cambridge.orgnih.gov Clinical trial data has shown a higher incidence of depression and psychosis in patients treated with vigabatrin compared to placebo. neurology.org Depression associated with vigabatrin is often mild, though serious cases have been reported. neurology.org Psychosis, while a recognized risk, appears to be a less frequent complication and is often transient, responding to dose reduction or discontinuation. cambridge.orgneurology.org A past history of depression may be a risk factor for developing depressive episodes during vigabatrin treatment. nih.gov

Cognitive Outcomes and Impairment Research

The impact of vigabatrin on cognitive function has been a subject of study, with somewhat mixed findings. Some research indicates that vigabatrin has little to no significant effect on cognitive outcomes. cochranelibrary.com However, other studies have raised concerns about potential cognitive impairment. sukl.gov.cz Animal studies have suggested that vigabatrin exposure during brain development could lead to learning and memory deficits. sukl.gov.cz In a study of children with tuberous sclerosis and infantile spasms, the cessation of spasms with vigabatrin was associated with significant cognitive improvement. nih.gov Conversely, a clinical trial investigating early vigabatrin treatment in infants with tuberous sclerosis complex did not find higher cognitive scores compared to standard care after two years. cincinnatichildrens.orguab.edu

Movement Disorders and Ataxia

Movement disorders are another potential adverse effect associated with vigabatrin use. cambridge.orgcambridge.org Ataxia, characterized by a lack of voluntary coordination of muscle movements, has been reported, particularly in adults with poorly controlled epilepsy, and appears to be dose-related. cambridge.org In some instances, vigabatrin has been linked to the development of extrapyramidal symptoms, which can be associated with the characteristic MRI changes. udd.clnih.gov These movement disorders, including ataxic movements, have been observed to be reversible upon cessation of the drug. udd.clresearchgate.net

Table 2: Reported Movement Disorders Associated with Vigabatrin

Movement Disorder Associated Factors Reversibility
Ataxia Dose-related in adults Yes, upon discontinuation
Extrapyramidal Symptoms May be associated with MRI changes Yes, upon discontinuation
Hyperkinetic Movements Choreoathetosis, myoclonus, tremor, dystonia Improvement with dose reduction or discontinuation

Teratogenicity and Reproductive Safety Research

The safety of vigabatrin during pregnancy and its potential for teratogenicity are significant concerns. hres.cadrugs.com Animal studies have provided evidence of developmental toxicity, including teratogenic effects. hres.cadrugs.com In pregnant mice, high doses of vigabatrin resulted in severe intrauterine growth restriction and fetal loss. nih.gov In rabbits, an increased incidence of cleft palate was observed at certain doses. sanofi.commedsafe.govt.nz

Pharmaceutical Chemistry and Drug Development of Vigabatrin

Stereoselective Synthesis of (R)-(-)-Vigabatrin and (S)-(+)-Vigabatrin

The development of enantiomerically pure vigabatrin (B1682217) has been approached through several strategic methodologies, including drawing from the chiral pool, employing asymmetric synthesis techniques, and resolving the racemic mixture.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.

From D-Glucose: The potential for using carbohydrates like D-glucose and D-galactose as chiral precursors for both (R)- and (S)-vigabatrin has been explored. nih.govmdpi.comnih.gov A proposed synthetic route visualizes starting from tri-O-acetyl-D-glucal, which undergoes a Ferrier rearrangement to form a 2,3-unsaturated methylglycoside. nih.govmdpi.com Subsequent steps would involve introducing the amino group via displacement of a mesylate with an azide (B81097) ion and constructing the vinyl group through the fragmentation of a 6-bromo-6-deoxyglycoside. nih.govmdpi.com

From Methionine: Both enantiomers of vigabatrin can be synthesized from the corresponding D- or L-methionine. researchgate.netresearchgate.net An efficient and scalable route starts with a Wittig reaction on an aldehyde derived from methionine, followed by hydrogenation, to produce an α,β-unsaturated carboxylic ester. researchgate.net This method provides a practical pathway to both enantiomers with high enantiopurity. researchgate.net

Asymmetric synthesis creates the desired stereocenter during the reaction sequence using chiral catalysts or reagents.

Sharpless Asymmetric Epoxidation: This method is a reliable and highly selective technique for creating chiral epoxides from allylic alcohols. mdpi.com In the synthesis of (S)-Vigabatrin, Sharpless epoxidation of an allylic alcohol like (E)-5-phenyl-2-penten-1-ol is used to create the key chiral intermediate, an enantiomerically pure N-Boc-5-phenyl-3-amino-1,2-diol. researchgate.net This epoxide is then converted through several steps to the target molecule. researchgate.netunits.it

Sharpless Asymmetric Aminohydroxylation (ASAH): The ASAH reaction provides a direct route to vicinal amino alcohols from alkenes. rsc.org It uses an osmium catalyst and a chiral ligand derived from dihydroquinine or dihydroquinidine (B8771983) to achieve syn-selective aminohydroxylation. rsc.org In one strategy, the ASAH reaction of an (E)-α,β-unsaturated ethyl ester produces an optically enriched amino alcohol with 85% enantioselectivity, which is then converted over eight steps to N-acyl (S)-Vigabatrin. rsc.org Although it is a direct approach, the yields can sometimes be moderate due to challenges with regioselectivity. rsc.org

Resolution is a classical method that involves separating a racemic mixture into its constituent enantiomers.

Using Tartaric Acid: An efficient and straightforward resolution of racemic vigabatrin has been developed using commercially available and inexpensive tartaric acid enantiomers. tandfonline.comtandfonline.comfigshare.com The process involves treating the racemic vigabatrin with L-(+)-tartaric acid in a mixed solvent system, typically a blend of ethanol (B145695) and methanol. tandfonline.com This leads to the diastereoselective precipitation of Vigabatrin-L-tartarate. tandfonline.com The desired (S)-Vigabatrin can then be liberated from the salt. Similarly, using D-(-)-tartaric acid allows for the isolation of (R)-Vigabatrin. tandfonline.com This method is advantageous due to its operational simplicity, high chemical purity of the isolated enantiomers, and short synthetic sequence. tandfonline.com Another related technique uses diacetyl-L-tartaric acid anhydride (B1165640) as a chiral derivatization reagent, which converts the vigabatrin enantiomers into diastereomers that can be readily separated by reversed-phase chromatography. researchgate.netnih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies for Vigabatrin

Strategy Key Features Starting Materials/Reagents Advantages Disadvantages Citations
Chiral Pool Utilizes existing chirality from natural sources. L-Glutamic Acid, D-Glucose, Methionine Inexpensive starting materials, well-defined stereochemistry. Can involve multiple steps and protection/deprotection sequences. nih.govresearchgate.netresearchgate.netresearchgate.net
Asymmetric Synthesis Creates the chiral center during the reaction. Sharpless Epoxidation, Asymmetric Aminohydroxylation Potentially shorter routes, high enantioselectivity. Often requires expensive catalysts and ligands; may have regioselectivity issues. researchgate.netmdpi.comrsc.org
Resolution Separates a pre-formed racemic mixture. L-(+)-Tartaric Acid, D-(-)-Tartaric Acid Operationally simple, uses inexpensive reagents, applicable on a large scale. Maximum theoretical yield for the desired enantiomer is 50% per cycle. tandfonline.comtandfonline.comfigshare.com

For industrial production, synthetic routes must be scalable, efficient, and provide high enantiopurity. Several syntheses have been developed to meet these criteria, achieving gram-scale production with greater than 98% enantiopurity. researchgate.netias.ac.in One such scalable route involves a five-step process using Wittig olefination and pyrolytic elimination as key steps. ias.ac.in Another approach that avoids the use of hazardous organometallic pyrophoric reagents on a large scale focuses on an improved synthesis of a chirally pure advanced pyrrolidone intermediate. researchgate.net This method utilizes (R)-methionine and Meldrum's acid in a short, scalable sequence. researchgate.net Additionally, a metal-free, stereoselective ring-expansion of monocyclopropanated pyrroles has been shown to be a scalable process for producing relevant heterocyclic building blocks. acs.org Control of enantiopurity is critical and is typically monitored using chiral chromatography techniques to ensure the final product meets regulatory standards. researchgate.net

Resolution of Racemic Vigabatrin using Chiral Auxiliaries (e.g., Tartaric Acid)

Impurity Profiling and Characterization in Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality and safety of the active pharmaceutical ingredient (API). researchgate.net Several potential process-related impurities and degradation products have been identified in the synthesis of vigabatrin.

Common impurities include:

Vigabatrin USP Impurity-E (2-(2-aminobut-3-enyl)malonic acid): An impurity that can arise from the synthetic route. researchgate.net

USP Tablets Impurity (2-(2-oxo-5-vinylpyrrolidin-1-yl)acetic acid): An impurity associated with the drug product formulation. researchgate.net

4-Aminohexanoic acid: A possible process-related impurity that may originate from the reduction of the vinyl group. researchgate.net

2,2′-oxo-5,5′-bispyrrolidinyl ether: An impurity that can form during the synthesis from 5-ethoxy-2-pyrrolinone and is noted to be difficult to remove from the final product. researchgate.netresearchgate.net

Vigabatrin EP Impurity F (4-[(4-Aminohex-5-enoyl)amino]hex-5-enoic acid): A dimeric impurity. veeprho.com

The synthesis and characterization of these impurities are essential for developing analytical methods to control them in the final drug substance and product. researchgate.net

Table 2: Known Impurities of Vigabatrin

Impurity Name/Type Chemical Name Origin Citation
Vigabatrin USP Impurity-E 2-(2-aminobut-3-enyl)malonic acid Process-related researchgate.net
USP Tablets Impurity 2-(2-oxo-5-vinylpyrrolidin-1-yl)acetic acid Product-related researchgate.net
Process-related Impurity 4-Aminohexanoic acid Process-related researchgate.net
Process-related Impurity 2,2′-oxo-5,5′-bispyrrolidinyl ether Process-related researchgate.netresearchgate.net
Vigabatrin Impurity 6 (E)-5-Ethylidene-2-oxopyrrolidine-3-carboxamide Process-related synzeal.com
Vigabatrin EP Impurity F 4-[(4-Aminohex-5-enoyl)amino]hex-5-enoic acid Process-related veeprho.com
Vigabatrin Impurity 8 (Z)-4-Amino-3-((5-aminohept-6-enoyl)imino)butanoic acid Process-related synzeal.com

Structure-Activity Relationship (SAR) Studies for GABA-T Inhibitors

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For inhibitors of GABA transporters (GATs) and GABA-T, these studies are crucial for designing more potent and selective drugs.

SAR studies on various classes of GABA uptake inhibitors have revealed key structural features necessary for activity:

Lipophilic Side Chains: For a series of β-amino acids designed as GAT inhibitors, a lipophilic diaromatic side chain was found to be important for activity at the mGAT2 transporter. researchgate.netnih.gov

Substituents on the Core Structure: In a series of N-benzyl-4-hydroxybutanamide derivatives, the presence of benzyl (B1604629) substituents on the amide nitrogen and a lipophilic group at the 2-position of the butanamide backbone were pivotal for inhibitory activity. researchgate.net

Bridged Bicyclic Skeletons: In an effort to develop inhibitors for branched-chain amino acid aminotransferase (BCAT1), another enzyme target, modifications to a known inhibitor were explored. The introduction of a bicyclo[3.2.1]octene skeleton into a GABA derivative resulted in a six-fold increase in enzymatic inhibitory activity, demonstrating that rigid, conformationally constrained structures can enhance binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For GABA-AT inhibitors, QSAR studies have been instrumental in identifying the key molecular features that govern their inhibitory potential. mdpi.comnih.gov

Researchers have developed various QSAR models for novel series of GABA analogues. researchgate.netresearchgate.net For instance, a study on heterocyclic GABA analogues identified that geometrical and electronic descriptors are crucial for predicting GABA-AT inhibition. mdpi.com The mathematical model developed in this study highlighted the importance of the Jug RC Index (a geometrical descriptor) and the Harmonic Oscillator Model of Aromaticity (HOMT) index. mdpi.com Furthermore, the model indicated that the sum of the topological distance between oxygen and sulfur atoms was a significant parameter, suggesting that bulkier ligands, especially those containing a sulfur atom, tend to be more effective inhibitors. nih.gov

In another QSAR study on a series of quinazolinonyl analogues, a statistically significant model was developed using molecular descriptors selected by a Genetic Function Algorithm (GFA). nih.gov The robustness of this model was confirmed by its high squared correlation coefficient (R²) of 0.934 and a leave-one-out cross-validation coefficient (Q²) of 0.8695, indicating strong predictive power. nih.gov Such models are crucial for predicting the activity of newly designed compounds and for prioritizing synthetic efforts. researchgate.netresearchgate.net

QSAR analyses have also been employed to propose the most likely biologically active enantiomeric form of chiral analogues, using 3D molecular descriptors to differentiate between stereoisomers. nih.govmdpi.com This approach, often corroborated by molecular docking, helps to refine the understanding of the specific structural requirements for optimal interaction with the enzyme's active site. mdpi.com

Table 1: Statistical Validation of a QSAR Model for Quinazolinonyl GABA-AT Inhibitors This table presents the statistical parameters validating the predictive power of a QSAR model developed for a series of anticonvulsant quinazolinonyl analogues.

Statistical ParameterValueDescription
Squared Correlation Coefficient (R²)0.934Indicates the proportion of variance in the biological activity that is predictable from the structural descriptors. nih.gov
Adjusted R² (R²adj)0.912A modification of R² that adjusts for the number of predictors in the model. nih.gov
Cross-validation Coefficient (Q²)0.8695Measures the predictive ability of the model, determined by the leave-one-out (LOO) method. nih.gov
External Validation (R²pred)0.72Assesses the model's ability to predict the activity of an external set of compounds not used in model generation. nih.gov

Molecular Docking Investigations of Binding Affinity to GABA-AT

Docking studies reveal that the active site of GABA-AT has a predominantly positive electrostatic potential, which facilitates the binding of the negatively charged carboxylate group of GABA and its analogues. nih.gov The binding of vigabatrin itself involves crucial interactions with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is essential for the enzyme's catalytic activity. mdpi.comnih.gov

Investigations into novel analogues have shown that these compounds can successfully bind within the active pocket of GABA-AT, often with higher predicted binding affinities than vigabatrin itself. amrita.eduresearchgate.net For example, a study of heterocyclic imines of GABA identified analogues with significant binding free energies. amrita.eduresearchgate.net These improved binding affinities are often attributed to additional interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govresearchgate.net Docking analyses of quinazolinonyl analogues revealed that the most potent compounds formed hydrophobic interactions and H-bonds with the amino acid residues of GABA-AT. nih.gov

These computational simulations provide a rationalization for the observed inhibitory activities and support the hypotheses generated from QSAR models. mdpi.com By visualizing the binding modes, researchers can understand how structural modifications on the GABA scaffold influence the interaction with the enzyme, guiding the design of more potent inhibitors. nih.govnih.gov

Table 2: Comparative Docking Scores of Designed GABA Analogues vs. Vigabatrin This table shows the predicted binding free energies and inhibitory constants for designed heterocyclic imine analogues of GABA compared to the standard drug, Vigabatrin, highlighting their potential for stronger binding to the GABA-AT active site.

CompoundBinding Free Energy (kcal/mol)Predicted Inhibitory Constant (Ki, µM)
HIG18-10.250.03 amrita.eduresearchgate.net
HIG28-9.880.05 amrita.eduresearchgate.net
HIG30-9.310.15 amrita.eduresearchgate.net
Vigabatrin (Standard)~ -8.0 (Varies by study)Not explicitly stated in source

Design Principles for Novel GABA-T Inhibitors with Improved Profiles

The insights gained from QSAR and molecular docking studies have established several key principles for the design of new GABA-T inhibitors with enhanced efficacy and better safety profiles compared to this compound. A primary goal is to develop compounds with increased potency, allowing for lower therapeutic doses and potentially reducing the risk of adverse effects. nih.govacs.org

Key design strategies include:

Improving Lipophilicity: GABA itself has low lipophilicity, which limits its ability to cross the blood-brain barrier. researchgate.netmdpi.com A central design principle is to increase the lipophilic character of analogues to enhance brain penetration. This can be achieved by incorporating features like alkyl or aryl substituents, as seen in pregabalin (B1679071) and baclofen, or by embedding the nitrogen atom within heterocyclic systems. nih.govamrita.edu

Optimizing Active Site Interactions: The design should focus on maximizing interactions with the GABA-AT active site. This involves creating structures that can form strong hydrogen bonds and hydrophobic interactions with key residues identified through docking studies. mdpi.comnih.gov The incorporation of an azomethine linkage with a heterocyclic system has been proposed as a strategy to increase affinity. amrita.eduresearchgate.net

Mechanism-Based Inactivation: Vigabatrin is a mechanism-based inactivator, meaning it is converted into a reactive species by the enzyme itself, leading to irreversible inhibition. nih.govacs.org A major goal is to design novel mechanism-based inactivators that are more efficient than vigabatrin. For example, compound CPP-115, a conformationally rigid analogue, was found to be 300 to 600 times more potent than vigabatrin in preclinical models. acs.org

Enhancing Selectivity: While vigabatrin is quite selective for GABA-AT, ensuring high selectivity for the target enzyme over other PLP-dependent enzymes or GABA receptors remains a critical design consideration to minimize off-target effects. nih.govacs.org

Conformational Restriction: Synthesizing conformationally rigid analogues can help to lock the molecule into its bioactive conformation, potentially increasing affinity and activity. acs.org However, studies on certain cyclopentene (B43876) analogues of vigabatrin showed that while they were competitive inhibitors, they did not produce the desired time-dependent inactivation, highlighting the precise structural requirements for this mechanism. acs.org

By integrating these principles, researchers aim to develop next-generation GABA-T inhibitors that offer significant therapeutic advantages for treating conditions like epilepsy and addiction. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for Vigabatrin

Precision Medicine Approaches: Pharmacogenomics and Individualized Therapy

The paradigm of "one-size-fits-all" is gradually yielding to a more nuanced and individualized approach in epilepsy treatment, with (R)-(-)-Vigabatrin being a key compound of interest in this evolution. Precision medicine, which tailors medical treatment to the individual characteristics of each patient, holds significant promise for optimizing vigabatrin (B1682217) therapy. researchgate.netarchepilepsy.org This approach integrates genetic, phenotypic, and environmental factors to enhance treatment efficacy and minimize adverse effects. archepilepsy.orgoaes.cc

Pharmacogenomics, a cornerstone of precision medicine, investigates how an individual's genetic makeup influences their response to drugs. oaes.ccoaepublish.com For vigabatrin, this could translate into identifying genetic markers that predict not only therapeutic success but also susceptibility to its known toxicities. Advances in DNA sequencing have revealed that over 30% of epilepsy syndromes have genetic underpinnings, providing a fertile ground for targeted therapies. researchgate.net

The development of computational clinical decision-support systems represents a significant step forward. These systems can analyze extensive patient data, including medical history and genetic information, to predict the effectiveness of specific antiepileptic drugs (AEDs) like vigabatrin. researchgate.net By leveraging technologies such as multi-channel convolutional neural networks, it may be possible to pre-emptively identify patients who will respond favorably to vigabatrin, thereby avoiding a trial-and-error approach to treatment. researchgate.net

A primary goal of applying precision medicine to vigabatrin therapy is to move beyond treating symptoms and instead target the underlying molecular pathogenesis of the specific epilepsy syndrome. oaes.ccoaepublish.com This is particularly relevant for genetic epilepsies where the molecular defect is known. While the broad application of pharmacogenomic testing in epilepsy is still evolving, it represents a critical future direction for personalizing vigabatrin treatment and improving patient outcomes. researchgate.net

Understanding Mechanisms of Unique Efficacy in Specific Epilepsies (e.g., TSC)

This compound has demonstrated remarkable efficacy in treating infantile spasms, particularly in individuals with Tuberous Sclerosis Complex (TSC), a genetic disorder that often leads to severe epilepsy. viamedica.plnih.govresearchgate.net While the primary mechanism of vigabatrin is the irreversible inhibition of GABA-transaminase (GABA-T), leading to increased levels of the inhibitory neurotransmitter GABA, its exceptional success in TSC suggests additional, disease-specific mechanisms of action. nih.govnih.gov

Research indicates that the epileptogenesis in TSC may be linked to impaired GABAergic transmission, which vigabatrin directly addresses. nih.gov However, a compelling area of investigation is the drug's interaction with the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is a crucial signaling cascade that is dysregulated in TSC and implicated in its pathogenesis. nih.gov Studies have shown that vigabatrin can partially inhibit mTOR pathway activity, which may contribute to its unique effectiveness in this patient population. nih.govmdpi.com This discovery points to a potential novel mechanism where an antiseizure medication directly modulates a key signaling pathway involved in a genetic epilepsy. nih.gov

Furthermore, vigabatrin's ability to reduce glutamate (B1630785)/glutamine cycling between astrocytes and neurons suggests a glutamatergic effect that could also play a role in its anticonvulsant properties. viamedica.plmdpi.com The high response rate in TSC, with up to 95% of infants experiencing complete cessation of spasms, underscores the need to fully elucidate these underlying mechanisms. nih.gov Understanding why vigabatrin is so effective in TSC could not only optimize its use but also pave the way for developing new targeted therapies for this and other challenging forms of epilepsy. nih.gov

Strategies for Mitigating Vigabatrin-Associated Toxicities

A significant challenge in the clinical use of this compound is the risk of associated toxicities, most notably vigabatrin-associated visual field loss (VAVFL). tandfonline.comreviewofophthalmology.com This has prompted the implementation of comprehensive Risk Evaluation and Mitigation Strategies (REMS) to ensure patient safety. tandfonline.comspringermedizin.de A key component of these strategies is regular ophthalmologic monitoring to detect any visual changes as early as possible. tandfonline.comtscalliance.org

Current research is focused on developing more effective methods for both detecting and preventing these toxicities. One promising avenue is the exploration of protective agents. For instance, some studies suggest that vigabatrin may induce a taurine (B1682933) deficiency, which could contribute to retinal toxicity. reviewofophthalmology.comsukl.gov.cz This has led to the proposal of taurine supplementation as a potential preventative measure. reviewofophthalmology.comsukl.gov.cz

Another strategy involves refining monitoring techniques. While standard visual field testing is crucial, it can be challenging in the pediatric population often treated with vigabatrin. reviewofophthalmology.com Therefore, researchers are investigating alternative methods, such as serial fundus examinations and advanced imaging techniques like optical coherence tomography (OCT), to detect early signs of retinal damage. reviewofophthalmology.comtscalliance.orgarvojournals.org

The concept of dose and duration optimization is also critical. Identifying the minimum effective dose and treatment duration could potentially reduce the cumulative exposure and, consequently, the risk of toxicity. nih.govspringermedizin.de The feasibility of short-term treatment protocols is an area of active investigation. nih.gov Ultimately, a multi-faceted approach that combines vigilant monitoring, potential co-therapies with protective agents, and individualized treatment plans will be essential for mitigating the risks associated with vigabatrin.

Role in Neuroprotection and Disease Modification in Epilepsy

Beyond its established role as an anticonvulsant, emerging research suggests that this compound may possess neuroprotective and disease-modifying properties, particularly in the context of epilepsy. viamedica.pljpccr.eu This potential extends beyond simple seizure control to possibly altering the underlying course of the epileptic disorder.

Experimental models have demonstrated that vigabatrin can exert neuroprotective effects against neuronal damage induced by seizures or ischemia. jpccr.eu For example, in a perforant path stimulation model of status epilepticus, vigabatrin was shown to reduce subsequent brain damage. jpccr.eu Similarly, it has demonstrated a clear neuroprotective effect in the hippocampus following chemically induced status epilepticus. jpccr.eu

The concept of disease modification is particularly relevant in genetic epilepsies like Tuberous Sclerosis Complex (TSC). nih.gov Preventive use of vigabatrin in children with TSC, even before the onset of clinical seizures but after the detection of epileptiform activity on EEG, has been shown to delay seizure onset and reduce the risk of developing infantile spasms and drug-resistant epilepsy over a two-year period. nih.gov This suggests that early intervention with vigabatrin may interfere with the epileptogenic process itself. viamedica.pl

While the neuroprotective effects of vigabatrin in experimental models are evident, the translation to clinical practice is still an area of active research. jpccr.eu It is not yet fully clear whether this neuroprotection can prevent the subsequent development of spontaneous seizures in all cases. jpccr.eu However, the potential for vigabatrin to not only stop seizures but also protect the brain and modify the disease course represents a significant and hopeful avenue for future research in epilepsy treatment. viamedica.plnih.gov

Advanced Neuroimaging in Characterizing Vigabatrin Effects and Toxicity

Advanced neuroimaging techniques are playing an increasingly vital role in understanding the cerebral effects and potential toxicities of this compound. bioengineer.org High-resolution magnetic resonance imaging (MRI) has been instrumental in identifying vigabatrin-associated brain abnormalities (VABAM), which manifest as transient signal changes in specific brain regions. bioengineer.orgnih.gov

These abnormalities are often observed in the deep gray matter structures, including the thalami, basal ganglia, and brainstem nuclei, areas with high GABAergic activity. bioengineer.orgnih.gov VABAM is seen in approximately 20% of infants treated with vigabatrin for infantile epileptic spasms syndrome. nih.govresearchgate.net Neuroimaging reveals these changes as hyperintensities on T2-weighted and diffusion-weighted imaging (DWI), which may represent white matter spongiosis and intramyelinic edema. nih.govresearchgate.net

Crucially, imaging studies have helped to differentiate between asymptomatic and symptomatic VABAM. Asymptomatic cases appear to be dose-dependent and are often reversible. nih.gov In contrast, symptomatic VABAM, which can present with encephalopathy or movement disorders, may be associated with the co-administration of hormonal therapies. nih.gov

Q & A

Q. What is the molecular mechanism by which (R)-(-)-Vigabatrin exerts its antiepileptic effects?

this compound acts as an irreversible inhibitor of GABA-transaminase (GABA-T), the enzyme responsible for degrading the inhibitory neurotransmitter GABA. By blocking GABA catabolism, it increases synaptic GABA levels, enhancing inhibitory neurotransmission and reducing seizure activity . Notably, only the S(+)-enantiomer is pharmacologically active, despite the drug being administered as the R(-) form. The R(-) enantiomer does not interfere with the S(+)-enantiomer’s activity .

Q. How should researchers design pharmacokinetic/pharmacodynamic (PK/PD) models for this compound given its enantiomer-specific activity?

PK/PD models must account for the distinct pharmacokinetics of the S(+) and R(-) enantiomers. While both enantiomers have similar plasma half-lives (~7 hours), the irreversible inhibition of GABA-T by the S(+) enantiomer results in prolonged pharmacodynamic effects (e.g., elevated CSF GABA for up to 120 hours post-dose). Plasma concentration monitoring is unnecessary due to the lack of correlation between trough levels and clinical efficacy . Dose-response studies should focus on the S(+) enantiomer’s peak plasma concentrations, which are twice those of the R(-) form .

Q. What are the key considerations for formulating this compound in preclinical studies?

Stability studies using HPLC analysis indicate that extemporaneous formulations (1.0 mg/mL) in amber glass or PET bottles retain >90% potency for 35 days under refrigeration (2–8°C). At room temperature (15–30°C), stability decreases to ~85% after 35 days. Researchers should prioritize refrigerated storage and avoid aqueous solutions due to hydrolysis risks .

Advanced Research Questions

Q. How can contradictions in clinical efficacy data from meta-analyses of this compound be resolved?

Meta-analyses of randomized controlled trials (RCTs) show significant heterogeneity due to small-study bias (e.g., smaller trials report higher relative risks for 50% seizure reduction). Advanced methods like mixed-effects models or sensitivity analyses stratified by study size are recommended. For example, a Cochrane review (11 RCTs, 756 participants) found a pooled RR of 2.60 (95% CI 1.87–3.63) for seizure reduction but noted overestimation in smaller studies .

Q. What experimental strategies address the neurotoxicity risks (e.g., retinopathy) associated with this compound in long-term studies?

Preclinical analogs of this compound, such as those targeting GABA-T without retinal γ-aminobutyric acid (GABA) accumulation, are under investigation. Computational tools (e.g., molecular docking, quantum mechanics) can identify structural modifications to reduce off-target binding to retinal enzymes. In vivo models should include serial electroretinography (ERG) and histopathology to monitor retinal toxicity .

Q. Why does the R(-) enantiomer persist in clinical use despite lacking anticonvulsant activity?

The R(-) enantiomer’s retention may relate to metabolic stability or synergistic effects in racemic formulations. Evidence from enantiomer-specific pharmacokinetic studies shows that the R(-) form does not inhibit CYP2E1 or other hepatic enzymes, minimizing drug-drug interactions. However, its role in adverse events (e.g., fatigue, dizziness) warrants further investigation via enantiomer-selective clinical trials .

Q. How can computational models enhance understanding of this compound’s effects in absence epilepsy?

Computational models integrating GABAergic neurotransmission and thalamocortical loop dynamics can simulate spike-wave discharges (SWDs). Parameters such as SWD duration and peak frequency should be validated against in vivo data from vigabatrin-treated animal models. For example, vigabatrin reduces SWD-associated vibrissal twitches in rodents without altering SWD incidence, suggesting region-specific GABA modulation .

Methodological Guidance

Q. What statistical approaches mitigate bias in meta-analyses of this compound trials?

Use funnel plots and Egger’s regression to detect small-study bias. For the 50% seizure reduction endpoint, adjust estimates using trim-and-fill analysis. In the Cochrane review, unadjusted RR was 2.58 (95% CI 1.87–3.57), but bias-adjusted models suggest a lower true effect size .

Q. How should dose-response relationships be analyzed in heterogeneous patient populations?

Stratify analyses by seizure type (e.g., complex partial vs. infantile spasms) and baseline GABA levels. Dose-ranging studies (1–6 g/day) show non-linear efficacy above 3 g/day, with increased adverse events (RR 2.86 for withdrawal). Bayesian hierarchical models can account for inter-study variability in dose thresholds .

Q. What biomarkers are validated for monitoring this compound’s therapeutic and toxic effects?

CSF GABA levels correlate with target engagement but require invasive sampling. Non-invasive biomarkers include EEG spectral power (increased β-band activity) and plasma S(+)-vigabatrin levels at steady state. For toxicity, optical coherence tomography (OCT) detects early retinal thinning .

Tables

Q. Table 1. Stability of this compound Formulations

Storage ConditionContainerStability (Days)Potency Retention
2–8°CAmber Glass35>90%
15–30°CAmber PET35~85%
Data from HPLC analysis of 1.0 mg/mL formulations .

Q. Table 2. Efficacy and Safety Outcomes from Meta-Analyses

OutcomeRR (95% CI)Studies (n)Certainty
50% seizure reduction2.60 (1.87–3.63)4Low
Treatment withdrawal2.86 (1.25–6.55)4Very Low
Dizziness/light-headedness1.74 (1.05–2.87)9Low
Cochrane review data (2020 update) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-Vigabatrin
Reactant of Route 2
(R)-(-)-Vigabatrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.